molecular formula C14H14N2O B14910720 4-((Phenylamino)methyl)benzamide

4-((Phenylamino)methyl)benzamide

Cat. No.: B14910720
M. Wt: 226.27 g/mol
InChI Key: PSWNXSKLBMXSPE-UHFFFAOYSA-N
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Description

4-((Phenylamino)methyl)benzamide is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamide, characterized by the presence of a phenylamino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Phenylamino)methyl)benzamide typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of a compound containing an active hydrogen atom with formaldehyde and a primary or secondary amine. In this case, the reaction between benzamide, formaldehyde, and aniline (phenylamine) under acidic conditions yields this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. These methods often involve the use of microreactor systems to optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-((Phenylamino)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-((Phenylamino)methyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((Phenylamino)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison: 4-((Phenylamino)methyl)benzamide is unique due to its specific phenylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-(anilinomethyl)benzamide

InChI

InChI=1S/C14H14N2O/c15-14(17)12-8-6-11(7-9-12)10-16-13-4-2-1-3-5-13/h1-9,16H,10H2,(H2,15,17)

InChI Key

PSWNXSKLBMXSPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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